
Phosphorothioic acid, O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl phosphorothioate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups, and a phosphorothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl phosphorothioate typically involves the reaction of 3-chloro-1-methyl-1H-pyrazole with ethyl and methyl phosphorothioate esters. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The process may involve multiple steps, including the preparation of intermediate compounds and their subsequent conversion to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The phosphorothioate group can be oxidized to form phosphorothioate oxides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioate oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl phosphorothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its potential pesticidal properties.
Mechanism of Action
The mechanism of action of O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl phosphorothioate involves its interaction with specific molecular targets. The phosphorothioate group can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of essential biochemical pathways. This inhibition can result in the compound’s pesticidal or antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl phosphorodithioate
- O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl phosphonate
Uniqueness
O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl phosphorothioate is unique due to its specific substitution pattern on the pyrazole ring and the presence of the phosphorothioate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
71756-19-9 |
|---|---|
Molecular Formula |
C7H12ClN2O3PS |
Molecular Weight |
270.67 g/mol |
IUPAC Name |
(5-chloro-2-methylpyrazol-3-yl)oxy-ethoxy-methoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H12ClN2O3PS/c1-4-12-14(15,11-3)13-7-5-6(8)9-10(7)2/h5H,4H2,1-3H3 |
InChI Key |
JHBHPDBCEDYRJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OC)OC1=CC(=NN1C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


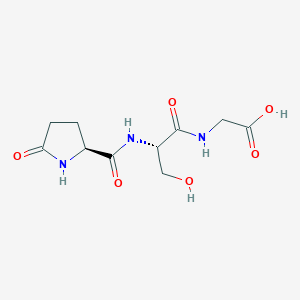
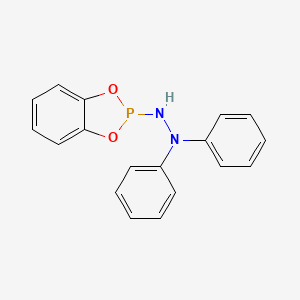
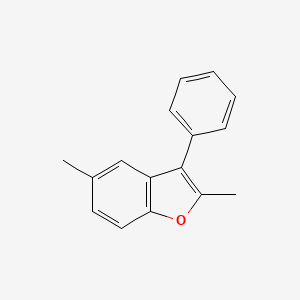
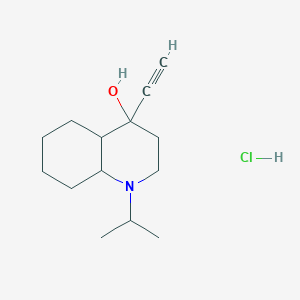
![ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12902110.png)
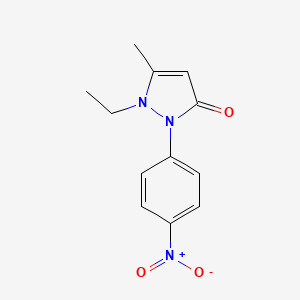
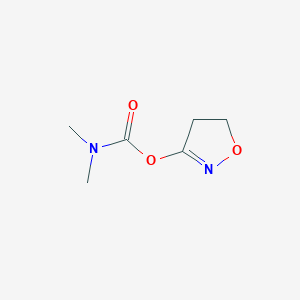

![1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B12902128.png)
![N-[4-(3,5-Dimethyl-1H-pyrazole-1-sulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B12902132.png)
![Isoxazole, 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl-](/img/structure/B12902140.png)
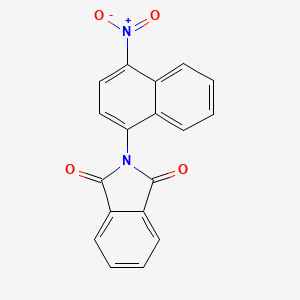
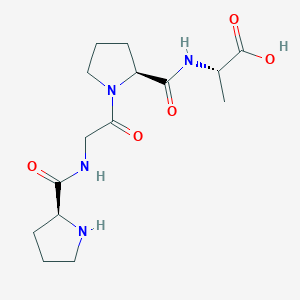
![5-({[(4-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12902167.png)
